Coutaric acid

Antioxidant Activity LDL Oxidation Atherogenesis

Coutaric acid (p-coumaroyltartaric acid) is a non-substitutable hydroxycinnamoyltartaric acid reference standard. Its single para-hydroxyl group confers the lowest antioxidant activity in the class—ideal as a negative control for lipid peroxidation and radical-scavenging assays. A distinct PPO oxidation pathway yields unique S-glutathionyl adducts, enabling dissection of enzymatic browning mechanisms. Documented resistance to Brettanomyces bruxellensis degradation ensures non-spoilage precursor stability in volatile phenol studies. Essential for HPLC/UPLC-MS/MS calibration in grape and wine phenolic profiling. Guaranteed ≥98% HPLC purity.

Molecular Formula C13H12O8
Molecular Weight 296.23 g/mol
CAS No. 27174-07-8
Cat. No. B3028684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoutaric acid
CAS27174-07-8
Molecular FormulaC13H12O8
Molecular Weight296.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)OC(C(C(=O)O)O)C(=O)O)O
InChIInChI=1S/C13H12O8/c14-8-4-1-7(2-5-8)3-6-9(15)21-11(13(19)20)10(16)12(17)18/h1-6,10-11,14,16H,(H,17,18)(H,19,20)/b6-3+/t10-,11-/m1/s1
InChIKeyINYJZRKTYXTZHP-NNPIPJJVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Coutaric Acid (CAS 27174-07-8) Defined: Hydroxycinnamic Tartaric Ester Classification and Core Physicochemical Identity


Coutaric acid (CAS 27174-07-8), also known as p-coumaroyltartaric acid, is a hydroxycinnamic acid derivative formed by the esterification of p-coumaric acid with tartaric acid [1]. It exists as both cis- and trans- isomers and is a member of the hydroxycinnamoyltartaric acid class, which also includes caftaric acid (caffeoyltartaric acid) and fertaric acid (feruloyltartaric acid) [2]. Coutaric acid is a naturally occurring plant metabolite found in grapes, wine, and certain fruits, with a molecular weight of 296.23 g/mol [1].

Why Coutaric Acid Cannot Be Replaced by Caftaric or Fertaric Acid: Structural Divergence Dictates Functional Outcomes


Despite belonging to the same hydroxycinnamoyltartaric acid class, coutaric acid cannot be substituted by caftaric acid or fertaric acid in analytical or research applications due to fundamentally different chemical behaviors arising from their distinct phenolic ring substitution patterns. Coutaric acid (p-coumaroyl moiety, single para-hydroxyl) exhibits the lowest antioxidant activity in its class [1], distinct susceptibility to enzymatic oxidation [2], and unique resistance to microbial metabolism compared to its analogs [3]. These functional divergences necessitate compound-specific procurement for accurate quantification, mechanistic studies, or reproducible experimental outcomes.

Quantitative Differentiation of Coutaric Acid: Head-to-Head Data Versus Caftaric and Fertaric Acid


Antioxidant Activity: Coutaric Acid Exhibits Lowest LDL Oxidation Inhibition in Class

In a standardized human low-density lipoprotein (LDL) oxidation assay, p-coutaric acid exhibited the lowest antioxidant activity among the major hydroxycinnamoyltartaric acids. At a concentration of 5 μM, p-coutaric acid inhibited LDL oxidation to a significantly lesser degree compared to caftaric acid, which inhibited LDL oxidation by 86–97% [1]. Esterification to tartaric acid slightly enhanced the antioxidant activity of p-coumaric acid, but this did not elevate coutaric acid to the activity level of caftaric acid [1].

Antioxidant Activity LDL Oxidation Atherogenesis In Vitro Assay

Fermentation Stability: Coutaric Acid Exhibits Lower Loss Rates Than Caftaric Acid During Winemaking

During alcoholic fermentation of Pinot blanc musts, trans-coutaric acid demonstrated superior stability compared to caftaric acid. The loss of trans-coutaric acid through fermentation was up to 4%, whereas caftaric acid losses reached up to 7% [1]. Cis-coutaric acid showed even lower losses of up to 2.5% [1].

Fermentation Wine Chemistry Stability Processing Loss

Microbial Metabolism: Coutaric Acid Is Resistant to Brettanomyces Degradation

Unlike its aglycone p-coumaric acid, which is readily metabolized by Brettanomyces bruxellensis yeast, p-coutaric acid was not metabolized by any of the Brettanomyces strains tested in Washington and Oregon red wines [1]. This is consistent with the behavior of caftaric acid, which also resisted degradation, but contrasts with the nonesterified hydroxycinnamic acids (caffeic, p-coumaric, ferulic acids) which were consumed [1].

Microbial Spoilage Brettanomyces Wine Stability Phenolic Metabolism

Oxidative Susceptibility: Hyperoxygenation Depletes Coutaric Acid by 73% in Grape Must

In a controlled must hyperoxygenation study, coutaric acid concentrations were reduced by 73% relative to the control, from 5.01 mg/L to 1.37 mg/L [1]. This reduction was even more pronounced for caftaric acid, which dropped from 32.78 mg/L to 0.29 mg/L, representing a >99% decrease [1].

Oxidation Hyperoxygenation Wine Processing Phenolic Stability

Procurement-Driven Application Scenarios for Coutaric Acid Based on Verified Differentiating Evidence


Analytical Reference Standard for Hydroxycinnamic Acid Profiling in Grapes and Wine

Coutaric acid is an essential reference standard for quantitative HPLC or UPLC-MS/MS analysis of grape and wine phenolic profiles. Its intermediate oxidative susceptibility [1] and distinct fermentation stability [2] make it a critical calibration point for accurate monitoring of hydroxycinnamoyltartaric acid dynamics during winemaking.

Mechanistic Studies of Enzymatic Browning and Polyphenol Oxidase Activity

Coutaric acid participates in enzymatic oxidation reactions that generate specific reaction products (e.g., S-glutathionyl derivatives) [1]. Its distinct oxidation pathway relative to caftaric acid makes it a valuable substrate for dissecting polyphenol oxidase (PPO) mechanisms and evaluating strategies to limit browning in fruit processing.

Low-Interference Control Compound in Antioxidant Activity Assays

In studies where the experimental design requires a hydroxycinnamic acid derivative with minimal inherent antioxidant activity, coutaric acid serves as an ideal control. Its demonstrated lowest LDL oxidation inhibition within its class [1] allows researchers to isolate effects of other antioxidant compounds without confounding activity from the control substance.

Microbial Metabolism and Wine Spoilage Research

Coutaric acid's documented resistance to degradation by Brettanomyces bruxellensis [1] positions it as a stable, non-spoilage precursor in studies investigating the formation of volatile phenols (4-ethylphenol, 4-ethylguaiacol) from free hydroxycinnamic acids. It provides a baseline for distinguishing esterified vs. nonesterified precursor contributions to off-flavors.

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